[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile
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Overview
Description
2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound that combines the structural features of benzofuran and pyrazole. Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrazole is a five-membered ring containing two nitrogen atoms, often found in pharmaceuticals and agrochemicals. The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile typically involves the construction of the benzofuran and pyrazole rings followed by their coupling. One common method is the cyclization of ortho-hydroxyphenylacetonitrile with appropriate reagents to form the benzofuran ring. This can be followed by the formation of the pyrazole ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the benzofuran and pyrazole moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is environmentally friendly. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzofuran and pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological processes involving benzofuran and pyrazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds containing benzofuran and pyrazole rings can interact with various enzymes and receptors in the body. The benzofuran moiety can intercalate with DNA or inhibit enzymes like topoisomerases, while the pyrazole ring can bind to protein kinases or other signaling molecules. The combined effects of these interactions can lead to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their anti-tumor, antibacterial, and antiviral activities.
Pyrazole derivatives: Widely used in pharmaceuticals for their anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile is unique due to the combination of benzofuran and pyrazole rings in a single molecule. This structural feature can potentially enhance its biological activity and provide a broader spectrum of applications compared to compounds containing only one of these moieties.
Properties
CAS No. |
134161-77-6 |
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Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[3-(1-benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H9N3O/c14-6-5-10-8-11(16-15-10)13-7-9-3-1-2-4-12(9)17-13/h1-4,7-8H,5H2,(H,15,16) |
InChI Key |
QTXLTLVWXKWTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNC(=C3)CC#N |
Origin of Product |
United States |
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